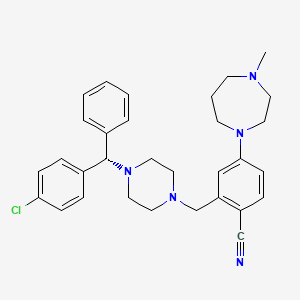

Hcv-IN-33

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H36ClN5 |

|---|---|

Molecular Weight |

514.1 g/mol |

IUPAC Name |

2-[[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methyl]-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile |

InChI |

InChI=1S/C31H36ClN5/c1-34-14-5-15-36(19-16-34)30-13-10-27(23-33)28(22-30)24-35-17-20-37(21-18-35)31(25-6-3-2-4-7-25)26-8-11-29(32)12-9-26/h2-4,6-13,22,31H,5,14-21,24H2,1H3/t31-/m0/s1 |

InChI Key |

SMHJTFBKCKZDSO-HKBQPEDESA-N |

Isomeric SMILES |

CN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)[C@@H](C4=CC=CC=C4)C5=CC=C(C=C5)Cl |

Canonical SMILES |

CN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of HCV-IN-33 in HCV Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis C virus (HCV) infection remains a significant global health challenge. While direct-acting antivirals (DAAs) targeting viral replication enzymes have revolutionized treatment, the emergence of drug resistance and the need for pangenotypic, cost-effective therapies necessitate the exploration of novel viral and host targets. The entry of HCV into host hepatocytes represents a complex and attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of HCV-IN-33, a novel and potent small molecule inhibitor of HCV entry. This document details the molecular basis of its inhibitory activity, summarizes key quantitative data, outlines the experimental protocols used for its characterization, and provides visual representations of its mechanism and the workflows for its evaluation.

Introduction to HCV Entry as a Therapeutic Target

The life cycle of the Hepatitis C virus, an enveloped, single-stranded RNA virus of the Flaviviridae family, begins with a multi-step entry process into hepatocytes. This intricate process involves the coordinated interaction of viral envelope glycoproteins (E1 and E2) with several host cell surface factors, including heparan sulfate proteoglycans (HSPGs), the scavenger receptor class B type I (SR-BI), the tetraspanin CD81, and the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN). The virus is then internalized via clathrin-mediated endocytosis, and subsequent fusion of the viral and endosomal membranes at low pH releases the viral genome into the cytoplasm to initiate replication. Each of these steps presents a potential target for antiviral intervention. Inhibiting viral entry can prevent the initial infection of hepatocytes and the spread of the virus, offering a complementary strategy to current replication-focused therapies.

This compound (also reported as compound (S)-3i) is a recently identified 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivative that has demonstrated potent inhibitory activity against HCV at the entry stage.[1][2] This guide will delve into the specific mechanism by which this compound exerts its antiviral effect.

Mechanism of Action of this compound

This compound functions as a direct-acting antiviral by specifically targeting the HCV entry process .[1][3] Studies have elucidated that its primary mechanism involves the blockade of the virus's ability to enter the host cell, thereby preventing the initiation of the viral replication cycle. While the precise molecular target on the host cell or viral particle is still under detailed investigation, time-of-addition experiments have definitively shown that the compound is most effective when present during the initial stages of virus-cell interaction. This indicates that this compound interferes with either the attachment of the virus to the cell surface or the subsequent steps of receptor engagement and membrane fusion.

The inhibitory action of this compound is independent of the viral non-structural proteins such as NS3/4A protease, NS5A, or the NS5B RNA-dependent RNA polymerase, which are the targets of many currently approved DAAs.[3] This novel mechanism of action suggests that this compound could be effective against HCV strains that have developed resistance to these existing classes of drugs.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been quantified using various cell-based assays. The key quantitative metrics are summarized in the tables below.

Table 1: Antiviral Activity of this compound

| Assay Type | HCV Genotype/Strain | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|---|

| HCV Pseudoparticle (HCVpp) Entry Assay | Genotype 1b | Huh-7.5 | EC50 | 0.022 µM | [3] |

| Cell Culture-Derived HCV (HCVcc) Infection Assay | Genotype 2a (JFH1) | Huh-7.5 | EC50 | Not Specified | |

EC50 (Half-maximal effective concentration) represents the concentration of the compound that inhibits 50% of the viral activity.

Table 2: Cytotoxicity Profile of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

|---|

| MTT Assay | Huh-7.5 | CC50 | > 20 µM |[1] |

CC50 (Half-maximal cytotoxic concentration) represents the concentration of the compound that causes 50% cell death.

Table 3: Selectivity Index

| Parameter | Calculation | Value | Reference |

|---|

| Selectivity Index (SI) | CC50 / EC50 | > 909 |[1][3] |

The Selectivity Index (SI) is a measure of the therapeutic window of a compound. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific and robust experimental methodologies. The protocols for the key assays are detailed below.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is used to specifically measure the inhibitory effect of a compound on the HCV entry process, independent of viral replication and assembly.

Principle: Lentiviral or retroviral particles are pseudotyped with HCV envelope glycoproteins (E1 and E2). These particles carry a reporter gene (e.g., luciferase). The entry of these pseudoparticles into susceptible cells is mediated by the HCV E1/E2 glycoproteins, and the level of entry can be quantified by measuring the expression of the reporter gene.

Methodology:

-

Production of HCVpp: Co-transfect HEK293T cells with a plasmid encoding the HCV E1/E2 glycoproteins, a plasmid containing the lentiviral or retroviral packaging components, and a transfer vector plasmid carrying the luciferase reporter gene.

-

Harvesting of HCVpp: Collect the supernatant containing the pseudoparticles 48-72 hours post-transfection and filter it to remove cell debris.

-

Infection of Target Cells: Seed Huh-7.5 cells (or another susceptible cell line) in 96-well plates.

-

Compound Treatment and Infection: Pre-incubate the cells with serial dilutions of this compound for a specified period (e.g., 1-2 hours). Then, add the HCVpp-containing supernatant to the cells.

-

Incubation: Incubate the plates for 48-72 hours to allow for viral entry and expression of the reporter gene.

-

Quantification: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Culture-Derived HCV (HCVcc) Infection Assay

This assay evaluates the effect of a compound on the entire HCV life cycle in a more physiologically relevant system.

Principle: Hepatoma cells are infected with infectious HCV particles generated in cell culture. The extent of viral replication is typically measured by quantifying a viral protein (e.g., Core antigen) or viral RNA.

Methodology:

-

Cell Seeding: Plate Huh-7.5 cells in 96-well plates.

-

Compound Treatment and Infection: Treat the cells with various concentrations of this compound. Subsequently, infect the cells with a known titer of HCVcc (e.g., JFH1 strain, genotype 2a).

-

Incubation: Incubate the infected cells for 72 hours.

-

Quantification of Viral Replication:

-

Immunofluorescence: Fix and permeabilize the cells. Stain for an HCV antigen (e.g., NS5A) using a specific primary antibody followed by a fluorescently labeled secondary antibody. Quantify the number of infected cells using fluorescence microscopy.

-

ELISA: Measure the level of HCV Core antigen in the cell culture supernatant or cell lysate using a commercial ELISA kit.

-

RT-qPCR: Extract total RNA from the cells and quantify the level of HCV RNA using reverse transcription-quantitative PCR.

-

-

Data Analysis: Determine the EC50 value by analyzing the dose-dependent inhibition of viral replication.

Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration at which a compound becomes toxic to the host cells, allowing for the calculation of the selectivity index.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Methodology:

-

Cell Seeding: Seed Huh-7.5 cells in 96-well plates.

-

Compound Treatment: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the cells for a period that corresponds to the duration of the antiviral assays (e.g., 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the CC50 value by plotting cell viability against the compound concentration.

Visualizations

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as H… [ouci.dntb.gov.ua]

- 3. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of the Hepatitis C Virus Inhibitor Asunaprevir (BMS-650032)

Disclaimer: Initial searches for a compound specifically named "Hcv-IN-33" did not yield any publicly available information. It is presumed that this may be an internal, unpublished designation. Therefore, this guide focuses on a well-characterized and clinically significant Hepatitis C Virus (HCV) inhibitor, Asunaprevir (BMS-650032) , to fulfill the core requirements of an in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction to Asunaprevir

Asunaprevir (formerly BMS-650032) is a direct-acting antiviral (DAA) agent developed by Bristol-Myers Squibb for the treatment of chronic hepatitis C.[1] It is a potent and selective inhibitor of the HCV nonstructural protein 3 (NS3)/4A serine protease, a crucial enzyme for viral replication.[2][3] Asunaprevir was a key component of the first all-oral, interferon-free treatment regimen for HCV genotype 1b infection, often used in combination with the NS5A inhibitor daclatasvir.[4][5]

Discovery and Lead Optimization

The discovery of Asunaprevir was the result of a structure-based drug design program aimed at identifying potent tripeptidic inhibitors of the HCV NS3/4A protease.[5][6] The program began with a hexapeptide derivative that was a modest inhibitor of the enzyme.[5] X-ray crystallography of this initial inhibitor bound to the NS3/4A complex provided critical insights into the interactions within the enzyme's active site.[5]

A key innovation in the development of Asunaprevir was the replacement of a terminal carboxylic acid moiety with a cyclopropyl acylsulfonamide group. This structural change significantly enhanced the intrinsic enzyme inhibitory activity, which translated to potent antiviral effects in HCV replicon systems.[5][6] An earlier clinical candidate from this series, BMS-605339, was discontinued due to cardiovascular side effects.[7][8] Subsequent structure-activity relationship (SAR) studies focused on modifying the P2* subsite of the molecule, which led to the identification of Asunaprevir with an improved safety profile.[7][9]

Below is a diagram illustrating the logical workflow of the discovery process.

Synthesis of Asunaprevir

The synthesis of Asunaprevir is a multi-step process characteristic of complex peptidomimetic molecules. While specific, proprietary details of the manufacturing process are not fully public, the general synthetic strategy can be inferred from medicinal chemistry publications. The synthesis involves the preparation of key non-proteinogenic amino acid fragments and their subsequent coupling to form the tripeptidic backbone. A crucial step is the formation of the cyclopropyl acylsulfonamide moiety, which is key to its potent activity. The synthesis also involves the attachment of the substituted isoquinoline group at the P2* position.

Mechanism of Action

The Hepatitis C virus produces a single large polyprotein that must be cleaved by viral proteases into mature structural and nonstructural proteins for viral replication to proceed.[3][10] The NS3/4A protease is responsible for several of these cleavages.[2][3]

Asunaprevir is a competitive inhibitor of the NS3/4A protease.[6][11] It binds reversibly to the active site of the enzyme, preventing the processing of the viral polyprotein.[2] This disruption of the viral life cycle leads to a rapid decline in HCV RNA levels in infected individuals.[12][13]

The following diagram illustrates the HCV replication cycle and the inhibitory action of Asunaprevir.

Quantitative Data

In Vitro Enzyme Inhibition and Antiviral Activity

Asunaprevir demonstrates potent inhibition of the NS3/4A protease from various HCV genotypes and robust antiviral activity in cell-based replicon assays.

Table 1: Asunaprevir NS3/4A Protease Inhibition

| Genotype/Enzyme | Ki (nM) | IC50 (nM) |

|---|---|---|

| Genotype 1a (H77) | 0.4[6][11] | 0.7 - 1.8[11] |

| Genotype 1b (J4L6S) | 0.24[6][11] | 0.3[11] |

| Genotype 2a | - | 15 |

| Genotype 2b | - | 78 |

| Genotype 3a | - | 320 |

| Genotype 4a | - | 1.6 |

| Genotype 5a | - | 1.7 |

| Genotype 6a | - | 0.9 |

Data compiled from multiple sources.[6][11]

Table 2: Asunaprevir Antiviral Activity in HCV Replicon Assays

| Genotype | EC50 (nM) |

|---|---|

| Genotype 1a (H77) | 4.0[6] |

| Genotype 1b (Con1) | 1.0 - 1.2[6] |

| Genotype 2a (JFH-1) | 67 - 230[6] |

| Genotype 2b (hybrid) | 480 |

| Genotype 3a (hybrid) | 1,162[6] |

| Genotype 4a (hybrid) | 1.8 - 7.6[6] |

Data compiled from multiple sources.[6]

Selectivity and Cytotoxicity

Asunaprevir is highly selective for the HCV NS3 protease and shows minimal activity against other human proteases and other RNA viruses.[6][14]

Table 3: Selectivity and Cytotoxicity Profile of Asunaprevir

| Assay | Value (μM) |

|---|---|

| Other RNA Viruses | >12[6][14] |

| Cytotoxicity (CC50) | >10 (in various cell lines)[6] |

Data compiled from multiple sources.[6][14]

Preclinical Pharmacokinetics

Asunaprevir exhibits a hepatotropic disposition, meaning it preferentially distributes to the liver, the primary site of HCV replication.[6][15]

Table 4: Pharmacokinetic Parameters of Asunaprevir in Preclinical Species

| Species | Oral Bioavailability (%) | t1/2 (h) | Liver-to-Plasma Ratio |

|---|---|---|---|

| Rat | 5 - 18[5] | 4.4[5] | 40- to 359-fold[6] |

| Dog | - | - | 40- to 359-fold[6] |

| Monkey | - | - | 40- to 359-fold[6] |

Data compiled from multiple sources.[5][6]

Clinical Efficacy

In clinical trials, Asunaprevir, typically in combination with other direct-acting antivirals, has demonstrated high rates of sustained virologic response (SVR), which is considered a cure for HCV.

Table 5: Selected Clinical Trial Results for Asunaprevir-Based Regimens

| Trial/Regimen | Patient Population | SVR12 Rate (%) |

|---|---|---|

| HALLMARK-Dual (Daclatasvir + Asunaprevir) | Genotype 1b, Treatment-Naïve | 90[16] |

| HALLMARK-Dual (Daclatasvir + Asunaprevir) | Genotype 1b, Peginterferon/Ribavirin Non-responder | 82[16] |

| Daclatasvir + Asunaprevir + Beclabuvir | Genotype 1, with Cirrhosis, Treatment-Naïve | 93[17] |

| Daclatasvir + Asunaprevir + Beclabuvir + Ribavirin | Genotype 1, with Cirrhosis, Treatment-Experienced | 93[17] |

SVR12: Sustained Virologic Response 12 weeks after end of treatment. Data compiled from multiple sources.[16][17]

Experimental Protocols

NS3/4A Protease Enzyme Inhibition Assay

The inhibitory activity of Asunaprevir against the HCV NS3/4A protease is determined using a biochemical assay that measures the cleavage of a substrate peptide.

-

Enzyme: Recombinant HCV NS3/4A protease complexes from different genotypes are used.[11]

-

Substrate: A FRET-labeled peptide substrate is commonly employed.[6]

-

Procedure: The assay is typically performed in a buffer containing Tris, NaCl, and PEG-8000.[11] The enzyme is pre-incubated with various concentrations of Asunaprevir. The reaction is initiated by the addition of the substrate. The rate of substrate cleavage is monitored by measuring the change in fluorescence over time.

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve. The Ki value is determined from Lineweaver-Burk plots to confirm the mechanism of inhibition (competitive).[6][18]

Cell-Based HCV Replicon Assay

The antiviral activity of Asunaprevir in a cellular context is measured using HCV replicon cells. These are typically human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV RNA that replicates autonomously.[6]

-

Replicon Cells: Cells containing replicons from different HCV genotypes are used. Often, the replicon contains a reporter gene, such as luciferase, to facilitate the quantification of viral replication.[6]

-

Procedure: Replicon cells are seeded in microtiter plates and incubated with serial dilutions of Asunaprevir for a period of 3 to 4 days.

-

Data Analysis: The level of HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase) or by RT-qPCR of HCV RNA. The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined from the dose-response curve.[6]

Cytotoxicity Assay

To assess the selectivity of the antiviral effect, the cytotoxicity of Asunaprevir is measured in the same cell lines used for the replicon assays.

-

Procedure: Cells are incubated with the same concentrations of Asunaprevir as in the replicon assay for 4 to 5 days.

-

Data Analysis: Cell viability is measured using a colorimetric assay, such as MTS or Cell-Titer Blue. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined as the ratio of CC50 to EC50.[6][19]

The workflow for these key experiments is depicted below.

References

- 1. Asunaprevir - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Asunaprevir? [synapse.patsnap.com]

- 3. What is Asunaprevir used for? [synapse.patsnap.com]

- 4. Asunaprevir, a protease inhibitor for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery and Early Clinical Evaluation of the HCV NS3/4A Protease Inhibitor Asunaprevir (BMS-650032) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The discovery of asunaprevir (BMS-650032), an orally efficacious NS3 protease inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor Asunaprevir (BMS-650032) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single- and Multiple-Ascending-Dose Studies of the NS3 Protease Inhibitor Asunaprevir in Subjects with or without Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. selleckchem.com [selleckchem.com]

- 15. Preclinical Pharmacokinetics and In Vitro Metabolism of Asunaprevir (BMS-650032), a Potent Hepatitis C Virus NS3 Protease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 18. researchgate.net [researchgate.net]

- 19. file.medchemexpress.com [file.medchemexpress.com]

Unveiling Hcv-IN-33: A Deep Dive into a Novel Hepatitis C Virus Entry Inhibitor

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Hcv-IN-33, a novel and potent inhibitor of Hepatitis C Virus (HCV) entry. Contrary to its initial classification in some databases, this compound does not target the HCV NS5A protein but instead acts at the initial stage of the viral lifecycle: entry into the host hepatocyte. This paper will detail its mechanism of action, present available quantitative data, outline relevant experimental protocols, and provide visualizations of the associated biological pathways and experimental workflows.

Executive Summary

This compound, also identified as compound (S)-3i, is a member of a new chemical class of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives. Research has demonstrated its potent in vitro efficacy against HCV at low nanomolar concentrations. The primary mechanism of action for this compound is the inhibition of viral entry, a critical first step in the HCV infection process. Preliminary studies suggest that this compound may exert its effect by targeting the HCV E1 envelope glycoprotein. Furthermore, initial pharmacokinetic studies have indicated that this compound possesses oral bioavailability, highlighting its potential as a candidate for further drug development.

Quantitative Data Summary

The following table summarizes the currently available quantitative data for this compound and its parent compound series.

| Parameter | Value | Cell Line | Assay | Source |

| EC50 | Low Nanomolar | Huh7.5 | HCV cell culture (HCVcc) | [1] |

| CC50 | > 20 µM | Huh-7.5 | MTT Assay | [2] |

| Selectivity Index (SI) | > 600 (for parent compound L0909) | Huh7.5 | - | [3] |

Note: Specific EC50 values for this compound are stated to be in the "low nanomolar" range in the primary literature, but precise figures are not publicly available at this time.

Mechanism of Action: Inhibition of HCV Entry

This compound disrupts the initial and essential stage of the HCV lifecycle – the entry of the virus into hepatocytes. This multi-step process involves the coordinated interaction of viral envelope glycoproteins (E1 and E2) with a series of host cell surface receptors.

A study utilizing Surface Plasmon Resonance (SPR) has suggested that the 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile chemotype, to which this compound belongs, may directly target the HCV E1 envelope glycoprotein[1]. By interfering with this viral protein, this compound likely prevents the conformational changes and receptor interactions necessary for viral attachment and subsequent fusion with the host cell membrane.

Signaling Pathway: HCV Entry into Hepatocytes

The following diagram illustrates the complex process of HCV entry, highlighting the potential target stage of this compound.

References

Structural Characterization of Hcv-IN-33: An In-depth Technical Guide

A comprehensive search for publicly available data on a compound specifically designated "Hcv-IN-33" has yielded no direct results. This suggests that "this compound" may be a novel, preclinical, or internally designated compound not yet widely disclosed in scientific literature. Therefore, a detailed structural and functional analysis based on published data is not currently possible.

This guide will instead provide a foundational understanding of the principles and methodologies that would be applied to the structural characterization of a putative Hepatitis C Virus (HCV) integrase inhibitor, contextualized within the broader landscape of HCV drug discovery and integrase inhibitor research.

Introduction to HCV and the Rationale for Targeting Integrase

Hepatitis C is a viral infection that primarily affects the liver and can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The causative agent, the Hepatitis C virus (HCV), is an enveloped, positive-sense single-stranded RNA virus belonging to the Flaviviridae family.[2][3] The HCV genome encodes a single polyprotein that is cleaved into structural and non-structural (NS) proteins.[2][4] The NS proteins are essential for viral replication and include the RNA-dependent RNA polymerase (NS5B), the NS3/4A protease, and other key enzymes.[2][5]

While direct-acting antivirals (DAAs) targeting NS3/4A protease, NS5A, and NS5B polymerase have revolutionized HCV treatment, the emergence of drug resistance underscores the need for novel therapeutic targets.[6] Although HCV is an RNA virus and does not integrate its genetic material into the host genome in the same manner as retroviruses like HIV, the concept of targeting viral enzymes involved in nucleic acid manipulation remains a valid strategy. The term "integrase" in the context of HCV might refer to a yet-to-be-fully-characterized viral or host factor critical for the viral life cycle that shares functional similarities with retroviral integrases, or it could be a misnomer in the provided topic name. For the purpose of this guide, we will proceed with the hypothetical scenario of an HCV-specific integrase-like target.

Hypothetical Mechanism of Action of an HCV Integrase Inhibitor

Drawing parallels from the well-established mechanism of HIV integrase inhibitors, a hypothetical HCV integrase inhibitor like this compound would likely function by disrupting a critical step in the viral replication process that involves nucleic acid strand transfer or manipulation. HIV integrase inhibitors, known as integrase strand transfer inhibitors (INSTIs), chelate divalent metal ions (Mg2+ or Mn2+) in the enzyme's active site, thereby blocking the integration of the viral DNA into the host genome.[7]

A putative HCV integrase inhibitor could potentially interfere with:

-

RNA replication complex formation: By binding to a key protein-RNA or protein-protein interaction site.

-

RNA-dependent RNA synthesis: Through allosteric modulation of the NS5B polymerase or a related cofactor.

-

Viral genome packaging: By disrupting the interaction between the viral RNA and capsid proteins.

The following diagram illustrates a generalized mechanism for an integrase inhibitor.

Hypothetical mechanism of this compound action.

Experimental Protocols for Structural Characterization

The structural elucidation of a novel inhibitor like this compound would involve a multi-pronged approach, combining biophysical, biochemical, and structural biology techniques.

Biophysical Characterization

These methods are crucial for determining the binding affinity and kinetics of the inhibitor to its target protein.

| Technique | Principle | Data Obtained |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the inhibitor binds to the immobilized target protein. | Association rate (ka), Dissociation rate (kd), Affinity (KD) |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to the target protein in solution. | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors chemical shift perturbations in the target protein's spectrum upon addition of the inhibitor to identify binding sites. | Binding site mapping, Structural changes upon binding |

Detailed Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization of Target Protein: The purified target HCV protein is covalently immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

Preparation of Analyte: this compound is serially diluted in a suitable running buffer to create a concentration series.

-

Binding Analysis: The different concentrations of this compound are injected over the sensor chip surface. The association and dissociation phases are monitored in real-time.

-

Regeneration: A regeneration solution is injected to remove the bound inhibitor from the target protein, preparing the surface for the next injection.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.

Structural Biology Techniques

These techniques provide high-resolution three-dimensional structures of the inhibitor-target complex.

| Technique | Principle | Data Obtained |

| X-ray Crystallography | Diffraction of X-rays by a crystal of the protein-inhibitor complex to determine the electron density map and build an atomic model. | High-resolution 3D structure of the binding pocket and inhibitor conformation. |

| Cryo-Electron Microscopy (Cryo-EM) | Imaging of vitrified protein-inhibitor complexes using an electron microscope to reconstruct a 3D model. | 3D structure of large protein complexes that are difficult to crystallize. |

| Computational Modeling and Docking | Uses computer algorithms to predict the binding mode of the inhibitor to the target protein based on their 3D structures. | Predicted binding pose and interactions. |

Experimental Workflow: X-ray Crystallography

The following diagram outlines the typical workflow for determining the crystal structure of a protein-inhibitor complex.

Workflow for X-ray crystallography.

Conclusion

While specific data for "this compound" is not available, the established methodologies for the structural characterization of enzyme inhibitors provide a clear roadmap for how such a compound would be investigated. A combination of biophysical techniques to quantify binding and structural biology methods to visualize the interaction at an atomic level would be essential. The insights gained from such studies would be critical for understanding the inhibitor's mechanism of action and for guiding further drug development efforts, including structure-activity relationship (SAR) studies to improve potency and selectivity. The pursuit of novel HCV targets and inhibitors remains a vital area of research to combat drug resistance and achieve global eradication of Hepatitis C.

References

- 1. Hepatitis C - Wikipedia [en.wikipedia.org]

- 2. Hepatitis C virus: Morphogenesis, infection and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]

- 4. An insight into the molecular characteristics of hepatitis C virus for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]

Preliminary Cytotoxicity Studies of a Novel HCV Inhibitor, Hcv-IN-33, in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity assessment of Hcv-IN-33, a novel investigational inhibitor of the Hepatitis C Virus (HCV). The document outlines the experimental protocols, presents hypothetical yet plausible data in a structured format, and visualizes key pathways and workflows to facilitate a deeper understanding of the compound's initial safety profile in hepatocytes.

Introduction

Hepatitis C is a viral infection that can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] While direct-acting antivirals (DAAs) have revolutionized treatment, the potential for drug-induced liver injury remains a critical concern in the development of new HCV inhibitors.[3] Hepatotoxicity is a leading cause of drug attrition during development. Therefore, early and robust in vitro assessment of a compound's cytotoxic effects on hepatocytes is paramount. Primary human hepatocytes are considered the gold standard for these studies due to their metabolic competence, which is crucial for evaluating the toxicity of both the parent compound and its metabolites.[4][5]

This guide details the preliminary cytotoxicity profile of this compound in primary human hepatocytes and the immortalized hepatoma cell line, Huh-7, which is a common model for HCV research.[6][7] The objective of these initial studies is to determine the concentration-dependent effects of this compound on hepatocyte viability and to establish a preliminary therapeutic window.

Experimental Protocols

Cell Culture

-

Primary Human Hepatocytes: Cryopreserved primary human hepatocytes were thawed and cultured according to the supplier's instructions. Cells were seeded onto collagen-coated 96-well plates and allowed to form a monolayer.

-

Huh-7 Cell Line: The human hepatoma cell line Huh-7 was maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells were seeded in 96-well plates and allowed to adhere overnight before treatment.

Compound Treatment

This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in cell culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells, including vehicle controls, was maintained at or below 0.5%.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Protocol:

-

After a 72-hour incubation with this compound, the culture medium was removed.

-

MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well and incubated for 4 hours at 37°C.

-

The resulting formazan crystals were dissolved by adding DMSO.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the vehicle-treated control.

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Protocol:

-

Following the 72-hour treatment period, an aliquot of the cell culture supernatant was collected from each well.

-

The supernatant was transferred to a new 96-well plate.

-

LDH reaction mix was added to each well and incubated for 30 minutes at room temperature, protected from light.

-

The absorbance was measured at 490 nm.

-

Cytotoxicity was calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

-

After 48 hours of exposure to this compound, a luminogenic caspase-3/7 substrate was added to each well.

-

The plate was incubated at room temperature for 1 hour.

-

Luminescence, which is proportional to caspase-3/7 activity, was measured using a luminometer.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the preliminary cytotoxicity studies of this compound.

| Cell Type | Assay | Endpoint | This compound (µM) |

| Primary Human Hepatocytes | MTT | CC₅₀ | 48.5 |

| Huh-7 | MTT | CC₅₀ | 62.1 |

| Primary Human Hepatocytes | LDH | CC₅₀ | 55.2 |

| Huh-7 | LDH | CC₅₀ | 71.8 |

Table 1: 50% Cytotoxic Concentration (CC₅₀) of this compound in Hepatocytes.

| Cell Type | This compound Conc. (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |

| Primary Human Hepatocytes | 10 | 1.2 |

| 25 | 2.8 | |

| 50 | 5.1 | |

| Huh-7 | 10 | 1.1 |

| 25 | 2.5 | |

| 50 | 4.7 |

Table 2: Dose-Dependent Induction of Apoptosis by this compound.

Visualizations

Generalized HCV Lifecycle and Potential Targets for Inhibitors

The following diagram illustrates the lifecycle of the Hepatitis C virus and highlights the stages that can be targeted by antiviral therapies. This compound is a hypothetical inhibitor of the NS5B polymerase, which is essential for viral replication.[8][9]

References

- 1. Immortalized hepatocyte-like cells: A competent hepatocyte model for studying clinical HCV isolate infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Hepatitis C Virus Inhibitors Targeting Different Aspects of Infection Using a Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. oaepublish.com [oaepublish.com]

- 9. Breakthroughs in hepatitis C research: from discovery to cure - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Anti-HCV Entry Activity of HCV-IN-33: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of HCV-IN-33, a novel and potent inhibitor of Hepatitis C Virus (HCV) entry. Developed as part of a series of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives, this compound (also identified as compound (S)-3i) demonstrates significant promise in targeting the initial and critical stage of the HCV lifecycle. This document, intended for researchers, scientists, and professionals in drug development, consolidates the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the underlying biological processes.

Executive Summary

This compound is a small molecule inhibitor that has been shown to block the entry of HCV into host hepatocytes. The primary mechanism of action is believed to be the targeting of the HCV E1 envelope glycoprotein, a key component of the viral fusion machinery. This class of compounds exhibits potent antiviral activity at low nanomolar concentrations in cell culture models of HCV infection. With a high selectivity index, this compound presents a promising scaffold for the development of new anti-HCV therapeutics that could complement existing direct-acting antivirals by offering a different mechanism of action.

Quantitative Data on Antiviral Activity and Cytotoxicity

The antiviral efficacy and cellular toxicity of this compound and its related compounds have been evaluated using cell-based assays. The following table summarizes the key quantitative data.

| Compound | Assay Type | Cell Line | Target | EC50 / IC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound ((S)-3i) | HCVcc | Huh-7.5 | HCV Entry | Low Nanomolar | > 20 | High | [1] |

| L0909 (related derivative) | HCVcc | Huh-7.5 | HCV Entry | 22 | > 13.26 | > 600 | [2] |

Note: The specific EC50 for this compound is reported as being in the "low nanomolar" range. The value for the closely related and highly effective derivative, L0909, is provided for a more precise reference of the potency of this chemical series.

Core Mechanism: Inhibition of HCV Entry

HCV entry into a hepatocyte is a complex, multi-step process that involves the coordinated interaction of viral envelope glycoproteins (E1 and E2) with several host cell factors. This process includes initial attachment, binding to specific receptors like CD81 and scavenger receptor class B type I (SR-BI), lateral migration of the virus-receptor complex to tight junctions, and interaction with claudin-1 and occludin, ultimately leading to clathrin-mediated endocytosis and low pH-triggered membrane fusion.[3][4][5]

This compound is characterized as an HCV entry inhibitor.[1] Surface Plasmon Resonance (SPR) experiments have suggested that this class of compounds may exert its effect by directly targeting the viral E1 glycoprotein.[6] The E1 protein, along with E2, forms a heterodimer on the viral envelope and is believed to play a crucial role in the fusion of the viral and endosomal membranes, a critical step for the release of the viral genome into the cytoplasm.[7][8] By binding to E1, it is hypothesized that this compound prevents the conformational changes necessary for membrane fusion.

Figure 1: Proposed mechanism of this compound action on HCV entry.

Experimental Protocols

The characterization of this compound relied on established in vitro virological assays. The detailed methodologies for these key experiments are outlined below.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is used to specifically study the entry step of the HCV life cycle in a safe and reproducible manner, independent of viral replication.

Principle: Retroviral core particles (e.g., from Murine Leukemia Virus - MLV) are produced that are "pseudotyped" with HCV E1 and E2 glycoproteins on their surface. These particles contain a reporter gene, typically luciferase. The HCVpp can infect hepatoma cells in a single round, and the efficiency of entry is quantified by measuring the activity of the reporter gene.

Protocol:

-

Production of HCVpp:

-

HEK293T cells are co-transfected with three plasmids:

-

A plasmid encoding the retroviral core proteins (e.g., MLV gag-pol).

-

A retroviral transfer vector containing a reporter gene (e.g., firefly luciferase).

-

An expression plasmid for the HCV E1E2 glycoproteins of a specific genotype.

-

-

The transfected cells are incubated for 48-72 hours, during which HCVpp are secreted into the cell culture supernatant.

-

The supernatant containing the HCVpp is harvested and filtered.

-

-

Infection Assay:

-

Huh-7 or other susceptible hepatoma cells are seeded in 96-well plates.

-

The cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

The HCVpp-containing supernatant is then added to the cells.

-

The cells are incubated for 4-6 hours to allow for viral entry.

-

The inoculum is removed, and fresh medium is added. The cells are incubated for another 48-72 hours to allow for the expression of the reporter gene.

-

-

Quantification:

Cell-Culture Derived HCV (HCVcc) Infection Assay

This assay evaluates the effect of the inhibitor in the context of a complete viral life cycle with infectious HCV particles.

Principle: Hepatoma cells (e.g., Huh-7.5) are infected with infectious HCV particles generated in cell culture. The efficacy of the inhibitor is determined by measuring the reduction in a marker of viral replication, such as HCV RNA levels or the expression of a viral protein.

Protocol:

-

Cell Seeding: Huh-7.5 cells are seeded in 96-well plates and allowed to adhere.

-

Infection and Treatment:

-

Cells are treated with serial dilutions of this compound.

-

Immediately after, cells are infected with a known titer of HCVcc (e.g., JFH-1 strain).

-

The plates are incubated for a period that allows for multiple rounds of infection (e.g., 72-96 hours).

-

-

Quantification of HCV Replication:

-

qRT-PCR: Total RNA is extracted from the cells, and the levels of HCV RNA are quantified by quantitative reverse transcription PCR. The reduction in HCV RNA levels in treated cells is compared to untreated controls.

-

Immunostaining: Cells are fixed, permeabilized, and stained with an antibody against an HCV protein (e.g., NS5A). The number of infected cells or foci of infection is then counted.[6]

-

Reporter Assay: If a reporter virus (e.g., expressing luciferase) is used, the cells are lysed, and the reporter activity is measured as described for the HCVpp assay.

-

-

Cytotoxicity Assay: In parallel, the cytotoxicity of the compound on the host cells is measured using an assay such as the MTT assay to determine the CC50 value.[1]

Figure 2: Generalized workflow for key antiviral assays.

Surface Plasmon Resonance (SPR) Assay

This biophysical technique is used to measure the binding interaction between the inhibitor and its putative target protein in real-time.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A target protein (ligand) is immobilized on the chip. When a potential binding partner (analyte, in this case, this compound) is flowed over the surface, binding causes a change in mass at the surface, which alters the refractive index and is detected as a response.

Protocol:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated.

-

Ligand Immobilization: Recombinant, purified HCV E1 protein is immobilized onto the surface of the sensor chip using amine coupling.

-

Binding Analysis:

-

A solution containing a specific concentration of this compound is injected over the chip surface at a constant flow rate.

-

The association of the compound to the immobilized E1 is monitored in real-time.

-

After the injection, a buffer is flowed over the chip to monitor the dissociation of the compound.

-

-

Data Analysis: The resulting sensorgram (a plot of response units vs. time) is analyzed to determine the binding kinetics (association and dissociation rates) and affinity (dissociation constant, KD).[10]

Conclusion and Future Directions

This compound is a potent and selective inhibitor of HCV entry, representing a valuable chemical probe for studying the intricacies of this process. Its novel mechanism, potentially targeting the HCV E1 glycoprotein, makes it an attractive candidate for further preclinical development, particularly for use in combination therapies to overcome drug resistance and improve treatment outcomes. Future research should focus on elucidating the precise binding site on the E1 protein, optimizing the pharmacokinetic properties of this chemical series, and evaluating its efficacy in in vivo models of HCV infection.

References

- 1. Hepatitis C virus Cell-to-cell Spread Assay [en.bio-protocol.org]

- 2. journals.asm.org [journals.asm.org]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dhs.wisconsin.gov [dhs.wisconsin.gov]

- 6. Hepatitis C virus Cell-to-cell Spread Assay [bio-protocol.org]

- 7. Hepatitis C Virus Envelope Glycoprotein E1 Forms Trimers at the Surface of the Virion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Role of Hepatitis C Virus Envelope Glycoprotein E1 in Virus Entry and Assembly [frontiersin.org]

- 9. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a Novel Drug Lead That Inhibits HCV Infection and Cell-to-Cell Transmission by Targeting the HCV E2 Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of IL-33 in HCV-Induced Liver Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Hepatitis C Virus (HCV) infection is a leading cause of liver fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. Understanding the molecular drivers of this fibrotic process is critical for developing effective therapeutics. Interleukin-33 (IL-33), a member of the IL-1 cytokine family, has emerged as a key mediator in the pathogenesis of liver fibrosis.[1][2] This document provides an in-depth technical overview of the role of IL-33 in HCV-induced liver fibrosis, detailing the underlying signaling pathways, presenting quantitative data from key studies, and outlining relevant experimental protocols.

The IL-33/ST2 Axis: An Overview

IL-33 functions as an "alarmin," a danger signal released by stressed or necrotic cells, particularly hepatocytes and endothelial cells, in response to tissue injury.[1][3] Its biological effects are mediated through its receptor, ST2 (also known as IL1RL1), which is expressed on various immune cells and non-immune cells, including hepatic stellate cells (HSCs).[1][3] The IL-33/ST2 signaling axis is implicated in a range of inflammatory and fibrotic diseases.[4]

The ST2 receptor exists in two main isoforms: a membrane-bound form (ST2L) that transduces the IL-33 signal, and a soluble form (sST2) that acts as a decoy receptor, sequestering free IL-33 and inhibiting its activity.[1] An imbalance between IL-33 and sST2 can therefore significantly modulate the inflammatory and fibrotic response.

IL-33's Pro-Fibrogenic Role in the Liver

In the context of chronic liver injury, such as that caused by HCV, damaged hepatocytes release IL-33.[5] This initiates a pro-fibrotic cascade through two primary, potentially synergistic, mechanisms:

-

Direct Activation of Hepatic Stellate Cells (HSCs): HSCs are the primary producers of extracellular matrix (ECM) proteins in the liver. Upon activation by IL-33, HSCs transdifferentiate into myofibroblast-like cells, characterized by the expression of alpha-smooth muscle actin (α-SMA) and excessive production of collagen.[1][6]

-

Recruitment and Activation of Type 2 Innate Lymphoid Cells (ILC2s): IL-33 is a potent activator and chemoattractant for ILC2s.[1][7] Activated ILC2s in the liver produce type 2 cytokines, most notably IL-13. IL-13 then acts on HSCs via the IL-4 receptor alpha (IL-4Rα) and STAT6 signaling pathway, further promoting their activation and fibrogenic activity.[5][7]

Studies have consistently shown that hepatic expression of IL-33 and its receptor ST2 are upregulated in both human and murine fibrotic livers, with levels correlating with the severity of fibrosis.[4]

Evidence for IL-33's Role in HCV-Specific Liver Fibrosis

Multiple studies have specifically linked elevated IL-33 to the pathogenesis of chronic hepatitis C. Serum levels of IL-33 are significantly higher in patients with chronic HCV (CHC) compared to healthy individuals or those who have spontaneously resolved the infection.[8][9] Furthermore, these elevated IL-33 levels correlate positively with markers of liver damage, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as with HCV viral load.[8][9][10] The overexpression of IL-33 has been directly correlated with the development and progression of HCV-induced liver fibrosis.[8][10]

Signaling Pathways

Direct IL-33 Signaling in Hepatic Stellate Cells

Binding of IL-33 to the ST2L receptor on HSCs activates downstream mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[1][6] This cascade leads to the increased transcription of pro-fibrotic genes such as ACTA2 (α-SMA), COL1A1 (Collagen Type I Alpha 1), and pro-inflammatory cytokines like IL-6 and TGF-β.[5][6]

Caption: Direct activation of Hepatic Stellate Cells (HSCs) by IL-33 via MAPK signaling.

Indirect IL-33 Signaling via ILC2s

IL-33 released from damaged hepatocytes binds to ST2L on liver-resident ILC2s. This stimulates the ILC2s to produce and secrete IL-13. IL-13 then binds to its receptor (IL-4Rα) on HSCs, activating the STAT6 transcription factor. Phosphorylated STAT6 translocates to the nucleus, promoting the expression of fibrogenic genes.[5][7]

Caption: Indirect HSC activation by IL-33 through the ILC2-IL-13-STAT6 pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating IL-33 in HCV and liver fibrosis.

Table 1: IL-33 and sST2 Levels in Human Subjects

| Parameter | Patient Group | Finding | Reference |

|---|---|---|---|

| Serum IL-33 | Chronic Hepatitis C (CHC) vs. Healthy Controls (HC) & Spontaneously Resolved (SR-HCV) | Significantly higher in CHC patients. | [8] |

| Serum IL-33 | CHC vs. HC | Significantly elevated in CHC patients. | [9] |

| Serum IL-33 | CHC vs. HCC (Hepatocellular Carcinoma) | Significantly increased in both CHC and HCC vs. controls; no significant difference between CHC and HCC. | [10] |

| Hepatic IL-33 | Liver Fibrosis/Cirrhosis vs. Normal Liver | Increased IL-33 expression in fibrotic/cirrhotic tissue. | [6][11] |

| Serum sST2 | CHC & SR-HCV vs. HC | Significantly higher in both CHC and SR-HCV patients compared to HC. |[8] |

Table 2: Correlation of IL-33 with Liver Damage and Fibrosis Markers

| Correlation | Patient Group / Model | Finding | Reference |

|---|---|---|---|

| IL-33 and ALT/AST | CHC Patients | Positive correlation between serum IL-33 and serum ALT/AST levels. | [8][9] |

| IL-33 and HCV RNA | CHC Patients | Positive correlation between serum IL-33 and HCV viral load. | [9] |

| IL-33 and Fibrosis Stage | CHC Patients | Serum IL-33 levels increase with the progression of liver fibrosis. | [10] |

| IL-33 and Collagen | Murine Fibrotic Livers | IL-33 expression correlated with collagen expression. |[9] |

Table 3: In Vitro Effects of Recombinant IL-33 on Hepatic Stellate Cells (HSCs)

| Cell Type | Treatment | Outcome | Reference |

|---|---|---|---|

| Primary Mouse HSCs | Recombinant IL-33 (1-100 ng/ml) | Increased expression of IL-6, TGF-β, α-SMA, and collagen. | [6] |

| Primary Mouse HSCs | Recombinant IL-33 | Activation of ERK, JNK, and p38 MAPK pathways. | [1][6] |

| ST2-deficient Mouse HSCs | Recombinant IL-33 | Abrogation of IL-33-induced activation (no increase in α-SMA, collagen, etc.). | [6] |

| Primary Mouse HSCs | Recombinant IL-33 + MAPK inhibitors | Abrogation of IL-33-induced activation. |[6] |

Experimental Protocols and Methodologies

Animal Models of Liver Fibrosis

-

Bile Duct Ligation (BDL): A surgical model that induces cholestatic liver injury and fibrosis.

-

Procedure: Mice (e.g., C57BL/6 wild-type and ST2-deficient) are anesthetized. A midline laparotomy is performed to expose the common bile duct, which is then double-ligated and transected between the ligatures. Sham-operated controls undergo the same procedure without ligation.[2][6]

-

Analysis: Livers and serum are typically collected 1-3 weeks post-surgery to assess fibrosis (histology, hydroxyproline content) and gene/protein expression.[6]

-

-

Carbon Tetrachloride (CCl₄) Administration: A toxin-induced model of hepatocellular injury and fibrosis.

-

Humanized Mouse Models for HCV: To study HCV-specific pathogenesis, immunodeficient mice are engrafted with human hepatocytes and sometimes human immune cells.

In Vitro HCV Infection and Fibrosis Models

-

HCV Cell Culture (HCVcc) System:

-

Cells: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5) are highly permissive to HCV infection.[14][15]

-

Virus: Infectious virus is generated by transfecting Huh-7.5 cells with in vitro-transcribed RNA from HCV cDNA clones, such as the genotype 2a clone JFH-1.[14][16]

-

Infection Protocol: Supernatant containing infectious HCV particles is collected, filtered, and used to infect naive hepatocyte cultures. Infection can be monitored by measuring viral RNA (RT-PCR) or viral protein expression (immunofluorescence for NS5A).[15]

-

-

Hepatocyte-HSC Co-culture System:

-

Objective: To model the paracrine signaling between HCV-infected hepatocytes and HSCs.

-

Procedure:

-

Infect Huh-7 cells with HCVcc (e.g., JFH-1).[17]

-

After 48-72 hours, collect the conditioned media from the infected Huh-7 cells.

-

Transfer the conditioned media onto a culture of HSCs (e.g., the human HSC line LX-2 or primary human/rat HSCs).[17]

-

After 24-48 hours of incubation, analyze the HSCs for activation markers.[17]

-

-

Analysis: Assess HSC activation by measuring the mRNA or protein levels of α-SMA, COL1A1, and TIMP-1 via qPCR or Western blot.[17]

-

Key Molecular and Cellular Assays

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Application: To quantify the concentration of IL-33, sST2, and other cytokines (e.g., IL-6, IL-13, TNF-α) in serum, plasma, or cell culture supernatants.[6][8]

-

Method: Commercial ELISA kits are used according to the manufacturer's instructions. Briefly, samples are added to microplates pre-coated with a capture antibody. A detection antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate to produce a colorimetric signal proportional to the analyte concentration.[6]

-

-

Quantitative Real-Time PCR (qPCR):

-

Application: To measure the mRNA expression levels of genes of interest (IL33, IL1RL1 (ST2), ACTA2, COL1A1, TGFB1, etc.) in liver tissue or cultured cells.[6]

-

Method: Total RNA is extracted and reverse-transcribed into cDNA. qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). Relative gene expression is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or ACTB).

-

-

Western Blotting:

-

Application: To detect and quantify specific proteins in tissue homogenates or cell lysates. Used to measure total and phosphorylated signaling proteins (p-ERK, p-JNK, p-p38, p-STAT6) and fibrosis markers (α-SMA, Collagen I).[6][18]

-

Method: Proteins are separated by SDS-PAGE, transferred to a membrane (PVDF or nitrocellulose), and probed with primary antibodies specific to the target protein, followed by a secondary antibody conjugated to HRP for chemiluminescent detection.

-

-

Histology and Immunohistochemistry (IHC):

-

Application: To visualize fibrosis and locate protein expression within the liver tissue architecture.

-

Method:

-

Fibrosis Staining: Formalin-fixed, paraffin-embedded liver sections are stained with Sirius Red or Masson's trichrome to visualize collagen deposition.[6]

-

IHC: Sections are incubated with a primary antibody against a target protein (e.g., IL-33, α-SMA), followed by a secondary antibody and a chromogenic substrate (e.g., DAB) to visualize the location and intensity of the protein.[11]

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of IL-33 in HCV-induced fibrosis.

Caption: A generalized experimental workflow for studying IL-33 in liver fibrosis.

Therapeutic Implications

The central role of the IL-33/ST2 axis in driving liver fibrosis makes it an attractive therapeutic target.[1][2][5] Strategies currently being explored include:

-

Neutralizing antibodies against IL-33.

-

Soluble ST2-Fc fusion proteins to act as a decoy receptor.

-

Small molecule inhibitors targeting downstream signaling components like the MAPK pathways.

Targeting this pathway could potentially halt or even reverse the progression of fibrosis in patients with chronic liver diseases, including HCV.[2] However, the dual role of IL-33 in both promoting fibrosis in chronic injury and protecting against acute injury must be carefully considered when developing such therapeutics.[1]

Conclusion

Compelling evidence from human studies and experimental models firmly establishes IL-33 as a critical pro-fibrogenic cytokine in the context of HCV-induced liver disease. Released by damaged hepatocytes, IL-33 orchestrates the fibrotic response by directly activating hepatic stellate cells and by indirectly promoting their activation via ILC2-derived IL-13. The strong correlation between IL-33 levels, viral load, liver damage, and fibrosis severity underscores its significance in disease progression. A thorough understanding of the detailed mechanisms and experimental models presented in this guide is essential for researchers and developers aiming to create novel anti-fibrotic therapies targeting the IL-33/ST2 pathway.

References

- 1. Interleukin-33 in the pathogenesis of liver fibrosis: alarming ILC2 and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interleukin-33 drives hepatic fibrosis through activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | IL-33/ST2 Axis in Organ Fibrosis [frontiersin.org]

- 5. Targeting Certain Interleukins as Novel Treatment Options for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interleukin-33 drives hepatic fibrosis through activation of hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interleukin-33-dependent innate lymphoid cells mediate hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serum IL-33 Levels Are Associated with Liver Damage in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IL-33-ST2 Axis in Liver Disease: Progression and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elevated Levels of IL-33, IL-17 and IL-25 Indicate the Progression from Chronicity to Hepatocellular Carcinoma in Hepatitis C Virus Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.okstate.edu [scholars.okstate.edu]

- 12. A Humanized Mouse Model to Study Hepatitis C Virus Infection, Immune Response, and Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of murine models to study Hepatitis C virus induced liver pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Persistent hepatitis C virus infection in microscale primary human hepatocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Persistent Hepatitis C Virus Infection In Vitro: Coevolution of Virus and Host - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Interleukin-33 facilitates liver regeneration through serotonin-involved gut-liver axis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the IL-33 Signaling Pathway in HCV-Associated Hepatocellular Carcinoma

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-33 (IL-33), a member of the IL-1 cytokine family, has emerged as a critical modulator of the tumor microenvironment in chronic liver diseases. In the context of Hepatitis C Virus (HCV)-associated hepatocellular carcinoma (HCC), the IL-33/ST2 signaling axis plays a dualistic and complex role. Acting as an "alarmin" released from damaged hepatocytes, IL-33 initiates a signaling cascade that profoundly influences liver inflammation, fibrosis, and ultimately, carcinogenesis. Elevated levels of IL-33 are consistently observed in patients with chronic hepatitis C and are strongly correlated with the progression of liver fibrosis, a major precursor to HCC. The pathway's activation of hepatic stellate cells (HSCs) and type 2 innate lymphoid cells (ILC2s) is central to its pro-fibrogenic effects.[1][2][3] While its role in established HCC is more ambiguous, with some studies indicating lower expression in tumor tissue compared to cirrhotic tissue, high IL-33 expression is often associated with a poor prognosis.[4][5] This guide provides a detailed examination of the molecular signaling, cellular players, and quantitative expression data related to the IL-33 pathway in HCV-associated HCC, alongside key experimental protocols for its investigation. Understanding this pathway is crucial for developing novel therapeutic strategies targeting the inflammatory and fibrotic drivers of liver cancer.

The Core IL-33/ST2 Signaling Pathway

The canonical IL-33 signaling pathway is initiated when extracellular IL-33 binds to its receptor complex. This complex consists of the primary receptor, Suppression of Tumorigenicity 2 (ST2 or IL1RL1), and the co-receptor, IL-1 Receptor Accessory Protein (IL-1RAcP).[6][7] Upon ligand binding, the Toll-interleukin 1 receptor (TIR) domains of ST2 and IL-1RAcP heterodimerize, recruiting the intracellular adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[1]

This recruitment initiates a downstream cascade involving IL-1R-associated kinases (IRAKs), primarily IRAK1 and IRAK4.[1] Subsequent signaling events lead to the activation of key transcription factors, including Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[6][1][2] The activation of these pathways results in the transcription of a wide array of genes involved in inflammation, immunity, and tissue remodeling. A soluble, truncated form of the ST2 receptor (sST2) acts as a decoy, sequestering free IL-33 and thereby inhibiting the signaling cascade.[7]

Quantitative Data on IL-33/ST2 Expression in HCV-Associated Liver Disease

The expression of IL-33 and its receptors is significantly altered throughout the progression of HCV-related liver disease, from chronic hepatitis to cirrhosis and HCC. While serum levels generally indicate heightened inflammation, tissue expression reveals a more dynamic and localized role.

Table 1: Serum Levels of IL-33

| Patient Group | Finding | Significance (vs. Healthy Controls) | Reference(s) |

| Chronic Hepatitis C (CHC) | Significantly elevated | p < 0.0001 | [6][7][8] |

| HCV with HCC | Significantly elevated | p < 0.0001 | [6][8] |

| CHC vs. HCC | No significant difference | - | [6][8] |

| CHC | Levels decrease after interferon treatment | - | [1][7] |

| CHC | Positive correlation with ALT, AST, and HCV RNA levels | - | [1][7] |

Table 2: Serum Levels of Soluble ST2 (sST2)

| Patient Group | Finding | Significance (vs. Healthy Controls) | Reference(s) |

| Chronic Hepatitis C (CHC) | Significantly elevated | p < 0.05 | [7] |

| HCV with Cirrhosis (LC) | Significantly elevated | p < 0.0001 | [9] |

| HCV with HCC | Significantly elevated | p < 0.0001 | [9] |

| HCV-LC vs. HCV-HCC | Levels higher in LC than HCC | p < 0.0001 | [9] |

| HCC | High sST2 associated with poor overall survival | p = 0.003 | [9] |

Table 3: IL-33 Tissue Expression (Liver)

| Patient Group | Finding | Comparison | Reference(s) |

| HCV-Cirrhosis | Higher expression | vs. Normal Liver | [4] |

| HCV-HCC | Lower expression | vs. HCV-Cirrhosis & Normal Liver | [4] |

| Fibrotic Liver (general) | Overexpression of IL-33 and ST2 mRNA | vs. Normal Liver | [1][10] |

| HCC | Upregulated in tumor tissue | vs. Paired Adjacent Tissue | [5] |

| HCC | High expression correlates with shorter survival | - | [5] |

Mechanisms in HCV-Driven Fibrogenesis and Carcinogenesis

In HCV infection, chronic hepatocyte damage and necrosis lead to the release of IL-33, which acts as a key driver of liver fibrosis. The primary cellular targets of IL-33 in the liver are hepatic stellate cells (HSCs) and type 2 innate lymphoid cells (ILC2s).

-

Activation of Hepatic Stellate Cells (HSCs): HSCs are the main producers of extracellular matrix proteins in the liver. In fibrotic livers, activated HSCs are a major source of IL-33 themselves.[10] IL-33 directly binds to ST2 receptors on HSCs, activating MAPK and other pathways, which stimulates their production of pro-fibrotic molecules like collagen, α-SMA, IL-6, and TGF-β.[2][11]

-

Activation of Innate Lymphoid Cells (ILC2s): IL-33 is a potent activator and accumulator of ILC2s in the liver.[1][3] These activated ILC2s produce large amounts of Th2 cytokines, particularly IL-13. IL-13 then acts on HSCs via the IL-4Rα-STAT6 pathway to further promote their activation and drive fibrosis.[1][3]

This sustained cycle of inflammation and fibrosis creates a pro-tumorigenic microenvironment, facilitating the development of HCC. The HCV core protein itself can modulate inflammatory pathways such as NF-κB, potentially influencing the cytokine milieu, though a direct link to IL-33 induction requires further study.[12][13]

Key Experimental Methodologies

Investigating the IL-33/ST2 axis requires a combination of techniques to measure protein and mRNA levels in patient samples and to probe functional effects in cellular and animal models.

Protocol 1: Quantification of IL-33 in Liver Tissue by Immunohistochemistry (IHC)

This protocol is adapted from methodologies used to quantify IL-33 protein expression and localization in liver biopsies.[4][10]

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) liver tissue sections (4-5 μm) are deparaffinized in xylene and rehydrated through a graded ethanol series.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Slides are then allowed to cool to room temperature.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide for 10 minutes. Non-specific binding is blocked by incubating with a protein block solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against human IL-33 (e.g., a validated polyclonal or monoclonal antibody) overnight at 4°C.

-

Secondary Antibody & Detection: After washing in PBS, sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is visualized using a diaminobenzidine (DAB) chromogen system, resulting in a brown precipitate at the site of antigen expression.

-

Counterstaining & Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.

-

Image Analysis: Stained slides are scanned to create digital images. The IL-33 signal strength can be quantified using image analysis software, calculating the amount of specific chromogen per pixel, often expressed in energy units per pixel (eu/px).[4]

Protocol 2: Measurement of Serum IL-33 and sST2 by ELISA

This protocol is a standard method for quantifying cytokine levels in patient serum.[7][14]

-

Sample Collection: Collect peripheral blood from patients and healthy controls. Separate serum by centrifugation and store at -80°C until use.

-

Assay Procedure: Use a commercial sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit for human IL-33 or sST2.

-

Plate Coating: A 96-well plate is pre-coated with a capture antibody specific for the target protein (IL-33 or sST2).

-

Sample Incubation: Add serum samples and standards to the wells and incubate to allow the target protein to bind to the immobilized antibody.

-

Detection Antibody: After washing, add a biotin-conjugated detection antibody that binds to a different epitope on the target protein.

-

Enzyme Conjugate & Substrate: Add streptavidin-HRP conjugate, which binds to the biotinylated detection antibody. After another wash, add a tetramethylbenzidine (TMB) substrate solution. The HRP enzyme catalyzes a color change.

-

Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the concentration of IL-33 or sST2 in the samples by comparing their absorbance to the standard curve generated from the known concentrations of the standards.

Protocol 3: In Vitro Stimulation of Hepatic Stellate Cells (HSCs) with IL-33

This protocol allows for the direct investigation of IL-33's effect on the primary cells responsible for fibrosis.[2][11]

-

HSC Isolation: Isolate primary HSCs from mouse or human liver tissue using a density gradient centrifugation method (e.g., with Nycodenz or Percoll).

-

Cell Culture: Culture the isolated HSCs in appropriate media until they become activated (displaying a myofibroblast-like phenotype).

-

Stimulation: Treat the activated HSCs with varying concentrations of recombinant IL-33 (e.g., 0, 1, 10, 50, 100 ng/ml) for a specified time (e.g., 24 hours).

-

Analysis of Gene Expression: Extract total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of pro-fibrotic genes, such as COL1A1 (Collagen), ACTA2 (α-SMA), TGFB1, and IL6.

-

Analysis of Protein Expression: Analyze protein levels in cell lysates by Western blot for α-SMA or phosphorylated signaling proteins (p-JNK, p-ERK, p-p38). Measure secreted proteins like collagen and IL-6 in the culture supernatant by ELISA.

-

Inhibitor Studies: To confirm signaling pathways, pre-treat cells with specific pharmacological inhibitors (e.g., MAPK inhibitors) before stimulation with IL-33.

Therapeutic Implications and Future Directions

The central role of the IL-33/ST2 axis in promoting liver fibrosis makes it an attractive therapeutic target for preventing the progression of chronic hepatitis C to cirrhosis and HCC.

-

Targeting IL-33: Neutralizing antibodies against IL-33 could block the initiation of the pro-fibrotic cascade.

-

Targeting the ST2 Receptor: Antagonistic antibodies targeting the ST2 receptor could prevent signal transduction.

-

Enhancing sST2 Activity: Recombinant sST2 could be used as a decoy receptor to sequester excess IL-33.

However, the dual nature of IL-33 signaling presents a challenge. While it promotes fibrosis, IL-33 can also have protective roles in acute inflammation and anti-tumor immunity by activating cytotoxic CD8+ T cells.[9][15] Therefore, therapeutic strategies must be carefully designed to inhibit pro-fibrotic and pro-tumorigenic effects without compromising beneficial immune responses. Future research should focus on elucidating the precise context-dependent functions of IL-33 in the HCC microenvironment and identifying downstream mediators that can be targeted with greater specificity.

References

- 1. IL-33-ST2 Axis in Liver Disease: Progression and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interleukin-33 drives hepatic fibrosis through activation of hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin-33-dependent innate lymphoid cells mediate hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.okstate.edu [scholars.okstate.edu]

- 5. Exogenous interleukin-33 promotes hepatocellular carcinoma growth by remodelling the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elevated Levels of IL-33, IL-17 and IL-25 Indicate the Progression from Chronicity to Hepatocellular Carcinoma in Hepatitis C Virus Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serum IL-33 Levels Are Associated with Liver Damage in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. High Serum Levels of the Interleukin-33 Receptor Soluble ST2 as a Negative Prognostic Factor in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interleukin-33 overexpression is associated with liver fibrosis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interleukin-33 drives hepatic fibrosis through activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hepatitis C virus core protein: Not just a nucleocapsid building block, but an immunity and inflammation modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | HCV Core Protein Induces Chemokine CCL2 and CXCL10 Expression Through NF-κB Signaling Pathway in Macrophages [frontiersin.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Role of IL-33 expression in oncogenesis and development of human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HCV-IN-33 in Cell Culture Models

Audience: Researchers, scientists, and drug development professionals.